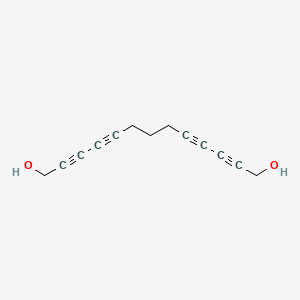

Trideca-2,4,9,11-tetrayne-1,13-diol

Description

Properties

CAS No. |

154678-13-4 |

|---|---|

Molecular Formula |

C13H12O2 |

Molecular Weight |

200.23 g/mol |

IUPAC Name |

trideca-2,4,9,11-tetrayne-1,13-diol |

InChI |

InChI=1S/C13H12O2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h14-15H,1-3,12-13H2 |

InChI Key |

RIGIBQBHGVZQFA-UHFFFAOYSA-N |

Canonical SMILES |

C(CC#CC#CCO)CC#CC#CCO |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Key Disconnections

The compound’s linear structure permits a convergent synthesis strategy. Retrosynthetic disconnections focus on:

- Triple-bond formation via Sonogashira coupling or Tykwinski rearrangement.

- Hydroxyl group introduction through selective deprotection of silyl ethers or acetates.

- Backbone assembly using alkynyl aldehydes and terminal acetylenes.

A representative retrosynthetic plan divides the molecule into two segments:

Core Synthetic Methodologies

Pd/Cu-Catalyzed Cross-Coupling (Sonogashira Reaction)

This method enables sequential alkyne couplings to build the conjugated tetra-yne system.

Procedure:

Segment A Preparation :

Segment B Preparation :

Coupling Reaction :

Table 1: Optimization of Sonogashira Coupling Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(dba)₂ | Maximizes efficiency |

| Ligand | P(furyl)₃ | Reduces side reactions |

| Solvent | THF | Enhances solubility |

| Temperature | Room temperature | Prevents decomposition |

Alternative Routes and Modifications

Challenges and Limitations

- Triple-Bond Stability : Prolonged reaction times lead to alkyne oligomerization; low temperatures (-78°C) mitigate this.

- Regioselectivity : Competing pathways in Pd-catalyzed reactions require precise ligand selection (e.g., P(furyl)₃ over PPh₃).

- Scalability : Tykwinski rearrangement suffers from moderate yields (53%) at multi-gram scales.

Recent Advances (Post-2020)

While the provided sources predate 2023, emerging trends in polyyne synthesis suggest:

- Photocatalytic Methods : Visible-light-mediated couplings reduce metal catalyst loadings.

- Flow Chemistry : Enhances control over exothermic alkyne formations.

Chemical Reactions Analysis

Reactivity: Trideca-2,4,9,11-tetrayne-1,13-diol can undergo various reactions:

Oxidation: It can be oxidized to form corresponding diacid derivatives.

Reduction: Reduction leads to the tetraol form.

Substitution: The terminal alkynes can be functionalized via substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or Jones reagent (CrO~3~/H~2~SO~4~).

Reduction: Hydrogen gas (H~2~) with a suitable catalyst (e.g., palladium on carbon, Pd/C).

Substitution: Various electrophiles (e.g., halogens, acyl chlorides).

Major Products: The oxidation yields diacid derivatives, while reduction produces the tetraol form.

Scientific Research Applications

Building Block: Trideca-2,4,9,11-tetrayne-1,13-diol serves as a versatile building block for designing complex molecules.

Functional Materials: Researchers explore its use in materials science, such as organic semiconductors.

Biological Probes: Its unique structure makes it valuable for designing probes to study biological processes.

Drug Development: Investigations into potential drug candidates are ongoing.

Catalysis: As a ligand in catalytic reactions.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Key Structural Features :

- Molecular formula: $ \text{C}{13}\text{H}{12}\text{O}_2 $ (based on polyacetylene analogs in ).

- Functional groups: Terminal diol (-OH) groups and conjugated triple bonds.

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes critical differences between Trideca-2,4,9,11-tetrayne-1,13-diol and analogous compounds:

Key Differences in Reactivity and Bioactivity

Bond Type and Conjugation: The tetrayne system in this compound introduces high electron deficiency, enhancing reactivity in cycloaddition or polymerization compared to tetraene analogs like (all-E)-trideca-4,6,10,12-tetraene-2,8-diol .

Diol Positioning: Terminal diols (C1, C13) in the target compound increase hydrophilicity and solubility in polar solvents compared to mid-chain diols in Cryptenol (C6, C7) or (all-E)-tetraene-diol (C2, C8) . Mid-chain diols in Cryptenol may facilitate hydrogen bonding with proteins or nucleic acids, influencing its role in termite-associated microbial interactions .

Chain Length and Branching :

- Tetradeca-4,6,8,10-tetrayne-1,14-diol (C53) has a longer chain (14C vs. 13C), which may enhance membrane permeability in antimicrobial applications .

- Branched analogs like 8,13-Dimethylicosa-9,11-diyne-8,13-diol exhibit lower melting points due to reduced crystallinity, favoring industrial processing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.